molecular formula C7H4Cl2FNO2 B15335020 1-(Dichloromethyl)-4-fluoro-2-nitrobenzene

1-(Dichloromethyl)-4-fluoro-2-nitrobenzene

Cat. No.: B15335020
M. Wt: 224.01 g/mol
InChI Key: PZJYWVIFDBDYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dichloromethyl)-4-fluoro-2-nitrobenzene is an organic compound characterized by the presence of dichloromethyl, fluoro, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-4-fluoro-2-nitrobenzene typically involves the introduction of the dichloromethyl group onto a pre-existing aromatic ring. One common method is the reaction of 4-fluoro-2-nitrobenzene with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloromethyl)-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The dichloromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The dichloromethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents like chromium trioxide.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Chromium trioxide in acetic acid.

Major Products:

    Substitution: Formation of 1-(substituted)-4-fluoro-2-nitrobenzene derivatives.

    Reduction: Formation of 1-(dichloromethyl)-4-fluoro-2-aminobenzene.

    Oxidation: Formation of 1-(formyl)-4-fluoro-2-nitrobenzene or 1-(carboxyl)-4-fluoro-2-nitrobenzene.

Scientific Research Applications

1-(Dichloromethyl)-4-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-4-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The dichloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The fluoro group can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring .

Comparison with Similar Compounds

Uniqueness: 1-(Dichloromethyl)-4-fluoro-2-nitrobenzene is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the fluoro group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C7H4Cl2FNO2

Molecular Weight

224.01 g/mol

IUPAC Name

1-(dichloromethyl)-4-fluoro-2-nitrobenzene

InChI

InChI=1S/C7H4Cl2FNO2/c8-7(9)5-2-1-4(10)3-6(5)11(12)13/h1-3,7H

InChI Key

PZJYWVIFDBDYKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.